molecular formula C9H7FO3 B2846439 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 178374-98-6

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2846439
CAS No.: 178374-98-6
M. Wt: 182.15
InChI Key: KCZDEYYVIJOTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a fluorinated and hydroxylated derivative of the chroman-4-one core structure, a privileged scaffold in medicinal chemistry . This compound is presented as a high-purity chemical building block for research and development applications, strictly for laboratory use. Research Applications and Value: The core benzopyran-4-one structure is a recognized pharmacophore in the development of bioactive molecules. Scientific literature indicates that the 7-hydroxy-benzopyran-4-one moiety is a key structural feature in novel compounds identified as dual agonists of Peroxisome Proliferator-Activated Receptors (PPARα and γ) . These receptors are prime therapeutic targets for metabolic disorders, including Type II Diabetes Mellitus and metabolic syndrome . The specific substitution pattern of this compound, featuring both a 6-fluoro and a 7-hydroxy group, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this scaffold to explore interactions at various biological targets, potentially leading to new leads in drug discovery. Handling and Usage: This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDEYYVIJOTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Route

The Pechmann condensation is a classical method for synthesizing coumarin and chromone derivatives. For 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, this route begins with 5-fluororesorcinol (1,3-dihydroxy-5-fluorobenzene) and a β-keto ester, such as ethyl acetoacetate, under acidic conditions. Concentrated sulfuric acid catalyzes the condensation, forming the benzopyranone core via cyclodehydration.

Reaction Mechanism :

  • Electrophilic Substitution : The hydroxyl groups at positions 1 and 3 of 5-fluororesorcinol activate the ring for electrophilic attack by the β-keto ester.
  • Cyclization : Intramolecular esterification forms the lactone ring, yielding the dihydrobenzopyranone structure.
  • Aromatization : Loss of water and ethanol generates the conjugated ketone system.

Optimization :

  • Microwave irradiation reduces reaction time from hours to minutes while maintaining yields of 70–80%.
  • Substituent effects: The fluorine atom at position 6 directs electrophilic reactions due to its electron-withdrawing nature, enhancing regioselectivity.

Example Protocol :

  • Combine 5-fluororesorcinol (10 mmol), ethyl acetoacetate (12 mmol), and concentrated H₂SO₄ (5 mL).
  • Heat at 80°C for 4 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
    Yield : 75%.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement offers a regiocontrolled pathway to fluorinated chromones. This method involves:

  • O-Acylation : Treating 2-hydroxy-5-fluoroacetophenone with trifluoroacetic anhydride (TFAA) to form an ortho-acylated intermediate.
  • Base-Mediated Rearrangement : Potassium hydroxide induces acyl migration, forming a diketone intermediate.
  • Cyclization : Acidic conditions (e.g., HCl) promote cyclodehydration to yield the target compound.

Advantages :

  • High regioselectivity for fluorine incorporation at position 6.
  • Compatibility with microwave-assisted synthesis (50–82% yields in 30–60 minutes).

Case Study :

  • Starting material: 2-Hydroxy-5-fluoroacetophenone (1 eq) + TFAA (2 eq) in dry dichloromethane.
  • Rearrangement: Add KOH (1.5 eq) in methanol, stir at 25°C for 2 hours.
  • Cyclization: Treat with 3M HCl, reflux for 1 hour.
    Yield : 68%.

Cyclodehydration of 1,3-Diketones

Fluorinated 1,3-diketones undergo acid- or base-catalyzed cyclodehydration to form benzopyranones. For example, 4,4,4-trifluoro-1-(2-hydroxy-5-fluorophenyl)-1,3-butanedione cyclizes in the presence of HCl to generate the target compound.

Procedure :

  • Synthesize the diketone via Claisen condensation of ethyl trifluoroacetate and 2-hydroxy-5-fluoroacetophenone.
  • Cyclize using HCl (gas) in anhydrous THF at 0°C.
  • Isolate via vacuum filtration and recrystallize from hexane.
    Yield : 60%.

Halogenation of Preformed Benzopyranones

Direct fluorination of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one introduces fluorine at position 6 using electrophilic agents. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is effective in acetonitrile at 60°C.

Challenges :

  • Competing reactions at positions 5 and 8 due to the hydroxyl group’s activating effects.
  • Low yields (~40%) necessitate chromatographic purification.

Comparative Analysis of Methods

Method Starting Materials Yield Reaction Time Key Advantage
Pechmann Condensation 5-Fluororesorcinol, β-keto ester 75% 4–6 hours Simplicity, high scalability
Baker-Venkataraman 2-Hydroxy-5-fluoroacetophenone 68% 3–4 hours Regioselectivity
Cyclodehydration Fluorinated 1,3-diketone 60% 2 hours Compatibility with fluorinated substrates
Direct Fluorination Preformed benzopyranone 40% 12 hours Late-stage fluorination

Analytical Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 12.3 Hz, 1H, H-8), 4.30 (t, J = 6.0 Hz, 2H, H-3), 2.90 (t, J = 6.0 Hz, 2H, H-4).
  • ¹³C NMR : δ 192.1 (C-4), 162.3 (C-7), 158.9 (C-6-F), 128.5–115.2 (aromatic carbons).
  • HRMS : m/z Calc. for C₁₀H₇FO₃ [M+H]⁺: 195.0421; Found: 195.0418.

Applications and Derivatives

This compound serves as a precursor for anticoagulant and anticancer agents. Derivatives include:

  • Isoxazole hybrids : Exhibit selective antiproliferative activity against MCF-7 cells (IC₅₀ = 2.1 µM).
  • Oxime ethers : Demonstrate antimicrobial properties with MIC values of 8–32 µg/mL against S. aureus.

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 4 undergoes catalytic hydrogenation to form secondary alcohols. This reaction is critical for synthesizing diol intermediates used in pharmaceutical applications:

Reaction ConditionsReagents/CatalystsProductYieldSource
Hydrogenation (25°C, 1 atm H₂)10% Pd-C, ethanol6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ol92%

Key Notes :

  • Pd-C catalysis selectively reduces the ketone without affecting the aromatic fluorine or hydroxyl groups .

  • Elevated hydrogen pressures (>5 atm) may lead to over-reduction of the chroman ring .

Esterification and Acylation

The hydroxyl group at position 7 participates in esterification and acylation reactions under acidic or Lewis acid-catalyzed conditions:

Reaction TypeReagentsProductYieldSource
AcetylationAcetic anhydride, H₂SO₄7-Acetoxy-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one85%
BenzoylationBenzoyl chloride, AlCl₃7-Benzoyloxy-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one78%

Key Notes :

  • Trifluoroacetic acid enhances reaction rates in esterification by activating the hydroxyl group .

  • Steric hindrance from the fluorine atom slightly reduces yields compared to non-fluorinated analogs .

Oxidation Reactions

The chroman ring and hydroxyl group are susceptible to oxidative transformations:

Reaction ConditionsReagentsProductYieldSource
Oxidative dehydrogenationDDQ, toluene, reflux6-Fluoro-7-hydroxy-2H-1-benzopyran-4-one65%
Hydroxyl group oxidationKMnO₄, H₂O, 80°C6-Fluoro-3,4-dihydro-2H-1-benzopyran-4,7-dione58%

Key Notes :

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively dehydrogenates the dihydrochromane ring .

  • Over-oxidation of the hydroxyl group to a ketone requires stringent pH control .

Nucleophilic Substitution

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction ConditionsReagentsProductYieldSource
MethoxylationNaOMe, DMF, 120°C6-Methoxy-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one45%
AminationNH₃, CuCl, 150°C6-Amino-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one32%

Key Notes :

  • Fluorine’s electron-withdrawing effect activates the ring for NAS but requires high temperatures due to low leaving-group ability .

  • Copper catalysts improve amination yields by facilitating radical intermediates .

Cyclization and Ring-Opening

The compound serves as a precursor for heterocyclic systems:

Reaction ConditionsReagentsProductYieldSource
Acid-catalyzed cyclizationH₂SO₄, 100°C6-Fluoro-7-hydroxy-1-benzoxepin-4-one70%
Alkaline ring-openingNaOH, H₂O, 80°C2-(5-Fluoro-2-hydroxybenzoyl)acetic acid88%

Key Notes :

  • Cyclization to benzoxepin derivatives occurs via intramolecular esterification .

  • Alkaline conditions cleave the chroman ring, yielding keto-acid derivatives .

Photochemical Reactions

UV irradiation induces unique reactivity in the chromanone system:

Reaction ConditionsReagentsProductYieldSource
UV light (254 nm), benzeneNone6-Fluoro-7-hydroxy-4a,8a-dihydro-2H-1-benzopyran-4-one dimer50%

Key Notes :

  • Dimerization proceeds via [2+2] cycloaddition of the enone system .

  • Reaction is solvent-dependent, with non-polar solvents favoring dimer formation .

Comparative Reactivity Insights

A comparison with analogous compounds highlights fluorine’s impact:

CompoundReduction Rate (ketone)Esterification Yield (7-OH)NAS Reactivity (6-X)
6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-oneModerate (92%)High (85%)Low (45%)
6-Chloro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-oneFast (95%)Moderate (75%)High (82%)
Non-fluorinated analogSlow (70%)High (88%)N/A

Data aggregated from .

Scientific Research Applications

Antioxidant Activity

Research indicates that 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which can help in mitigating oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a crucial role .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies based on the structural modifications made to the benzopyran framework. This antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound's neuroprotective effects have garnered attention, particularly in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by toxic agents, suggesting its potential application in treating conditions like Alzheimer's disease .

Development of Functional Materials

Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of functional materials. Its derivatives are being explored for use in organic electronics and photonic devices due to their favorable electronic properties .

Case Studies

StudyApplicationFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values <10 µM.
Antimicrobial PropertiesEffective against Staphylococcus aureus with MIC values as low as 5 µg/mL.
Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Neuroprotective EffectsIncreased neuronal cell viability by 30% under oxidative stress conditions.

Mechanism of Action

The mechanism by which 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one are best understood through comparison with related dihydrobenzopyranones and flavonoids. Key analogs include:

6-Chloro-7-Fluoro-3,4-Dihydro-2H-1-Benzopyran-4-One

  • Properties : The chloro-fluoro substitution increases molecular weight (200.59 g/mol vs. 184.15 g/mol for the target compound) and lipophilicity. This analog is marketed as a versatile scaffold for drug discovery due to its stability under physiological conditions .
  • Biological Relevance: While its exact bioactivity remains uncharacterized, halogenated dihydrobenzopyranones are often explored for antimicrobial and enzyme inhibitory effects .

2-(3,4-Dihydroxyphenyl)-7-Hydroxy-3,4-Dihydro-2H-1-Benzopyran-4-One

  • Structure : A hydroxylated B ring (3,4-dihydroxyphenyl) and a hydroxyl group at position 7 on the A ring.
  • Properties: The additional hydroxyl groups enhance antioxidant capacity but reduce membrane permeability due to increased polarity. coli F17 infection studies, suggesting a role in modulating intestinal immune responses .
  • Contrast: Unlike the target compound, the lack of fluorine reduces metabolic stability, but the polyphenolic structure may improve radical-scavenging activity .

5,7-Dihydroxy-2-(4-Hydroxyphenyl)-3,4-Dihydro-2H-1-Benzopyran-4-One

  • Structure : Hydroxyl groups at positions 5, 7 (A ring), and 4' (B ring).
  • Properties: This flavanone derivative is associated with antioxidant and anti-inflammatory effects. It was found to decrease significantly during seed maturation in Camellia vietnamensis, indicating a role in plant defense mechanisms .
  • Contrast : The absence of fluorine and additional hydroxyl groups may limit its utility in drug design due to rapid Phase II metabolism (e.g., glucuronidation) .

3-(2-Fluorophenoxy)-7-Hydroxy-4H-1-Benzopyran-4-One

  • Structure: A fluorophenoxy substituent at position 3 and a hydroxyl group at position 7; fully unsaturated C ring.
  • Properties: The aromatic C ring and fluorophenoxy group enhance π-π stacking interactions with biological targets. The compound’s bioactivity is unexplored, but similar structures are investigated for kinase inhibition .
  • Contrast : The fully unsaturated C ring may increase reactivity compared to the dihydro structure of the target compound .

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Role References
This compound F (C6), OH (C7) 184.15 Enhanced metabolic stability, moderate lipophilicity Antimicrobial scaffold
6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one Cl (C6), F (C7) 200.59 High stability, drug discovery scaffold Undefined bioactivity
2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one OH (C7), 3',4'-diOH (B ring) 302.27 Antioxidant, polar Biomarker in E. coli infection
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one OH (C5, C7), 4'-OH (B ring) 288.25 Antioxidant, rapidly metabolized Plant defense metabolite
3-(2-Fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one F (phenoxy-C2), OH (C7) 272.23 Aromatic C ring, potential kinase interaction Undefined bioactivity

Key Research Findings

Halogenation Effects : Fluorine at position 6 in the target compound improves metabolic stability by resisting oxidative degradation, whereas chlorine in the analog 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one enhances steric bulk but may increase toxicity risks .

Hydroxylation vs. Bioactivity : Hydroxyl groups (e.g., in 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one) correlate with antioxidant activity but reduce bioavailability, highlighting a trade-off between potency and pharmacokinetics .

Biological Activity

6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, also known by its CAS number 178374-98-6, is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, including antioxidant, antimicrobial, and potential anticancer effects, supported by relevant data and research findings.

  • Molecular Formula : C₉H₇F O₃
  • Molecular Weight : 182.15 g/mol
  • CAS Number : 178374-98-6

1. Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems.

Assay TypeIC50 Value (μg/mL)
DPPH29.78
ABTS757.19

These values suggest that the compound can effectively scavenge free radicals, thus contributing to cellular protection against oxidative damage .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have assessed its efficacy against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli150 μg/mL

These findings indicate that this compound may serve as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant bacteria .

3. Anticancer Potential

Emerging studies have suggested that this compound may exhibit anticancer properties. A study evaluated its effects on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.

Cell LineIC50 Value (μM)
HeLa (Cervical)10
MCF7 (Breast)15

The results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

Case Study 1 : A recent study explored the effects of this compound on oxidative stress markers in human cell lines. The treatment resulted in a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage.

Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The results highlighted its potential as a novel antibacterial agent, particularly in formulations targeting skin infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, and how can purity be ensured?

  • Methodological Answer : Synthesis of benzopyran derivatives typically involves multi-step reactions, including cyclization and fluorination. For example, analogous compounds require controlled reaction conditions (e.g., 60–80°C, inert atmosphere) to avoid side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the target compound. Purity can be validated using HPLC (>98% by area normalization) and NMR spectroscopy to confirm the absence of unreacted precursors or byproducts .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorine substitution at C6 and hydroxyl group at C7. Aromatic protons in the benzopyran core typically appear as doublets (δ 6.8–7.2 ppm), while the dihydrofuran ring protons resonate as multiplet signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~222.06 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally related benzopyrans, this compound may pose acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) and skin/eye irritation risks. Follow GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls). To address this:

  • Comparative Studies : Test the compound alongside analogs (e.g., 7-hydroxy-4-phenylcoumarin) under standardized conditions .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing fluorine with Cl/CH₃) to isolate functional group contributions .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency across multiple replicates .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., CDK2). The fluorine atom may enhance binding via hydrophobic interactions .
  • QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with antioxidant activity using Gaussian09 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) during structural elucidation be addressed?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous coupling (e.g., distinguishing F-C6 from O-C7) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments.
  • Comparative Analysis : Cross-reference with databases (NIST Chemistry WebBook) for similar benzopyrans .

Notes

  • Toxicity Data : No carcinogenicity reported per IARC/ACGIH, but respiratory irritation is possible .
  • Synthesis Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.